3-(N-((2-Chloropyridin-4-yl)methyl)-N-(2-(methylamino)-4-oxo-1,4-dihydroquinazolin-6-yl)sulfamoyl)benzene-1-sulfonyl Fluoride

Description

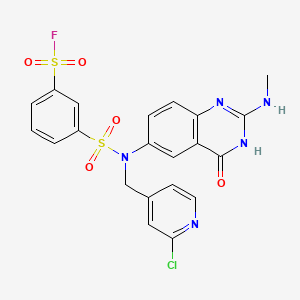

This compound is a structurally complex molecule featuring a quinazolinone core, a sulfamoyl bridge, and a sulfonyl fluoride moiety. The quinazolinone scaffold is known for its role in kinase inhibition and anticancer activity, while the sulfonyl fluoride group is reactive, often enabling covalent binding to biological targets. The 2-chloropyridinylmethyl substituent may enhance bioavailability or target selectivity.

Properties

Molecular Formula |

C21H17ClFN5O5S2 |

|---|---|

Molecular Weight |

538.0 g/mol |

IUPAC Name |

3-[(2-chloropyridin-4-yl)methyl-[2-(methylamino)-4-oxo-3H-quinazolin-6-yl]sulfamoyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C21H17ClFN5O5S2/c1-24-21-26-18-6-5-14(10-17(18)20(29)27-21)28(12-13-7-8-25-19(22)9-13)35(32,33)16-4-2-3-15(11-16)34(23,30)31/h2-11H,12H2,1H3,(H2,24,26,27,29) |

InChI Key |

YZVCMBPYJKEWRQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC2=C(C=C(C=C2)N(CC3=CC(=NC=C3)Cl)S(=O)(=O)C4=CC(=CC=C4)S(=O)(=O)F)C(=O)N1 |

Origin of Product |

United States |

Biological Activity

3-(N-((2-Chloropyridin-4-yl)methyl)-N-(2-(methylamino)-4-oxo-1,4-dihydroquinazolin-6-yl)sulfamoyl)benzene-1-sulfonyl Fluoride, identified by the CAS number 2414373-81-0, is a compound with a complex structure that suggests potential biological activity. Its molecular formula is , and it has a molecular weight of approximately 538.0 g/mol. This article explores its biological activities, including antimicrobial, antitumoral, and other pharmacological effects.

The compound's structure includes several functional groups that may contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C21H17ClFN5O5S2 |

| Molecular Weight | 538.0 g/mol |

| SMILES | CNC1=NC(=O)c2cc(ccc2N1)... |

| IUPAC Name | 3-[(2-chloropyridin-4-yl)methyl-[2-(methylamino)-4-oxo-1H-quinazolin-6-yl]sulfamoyl]benzenesulfonyl fluoride |

Antitumoral Activity

The antitumoral potential of this compound can be inferred from its structural analogs. Compounds containing quinazoline and pyridine moieties have been reported to inhibit tumor cell growth in various cancer models. For instance, derivatives of quinazoline have shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

While detailed mechanisms specific to this compound are not fully elucidated, similar compounds often interact with specific enzymes or receptors involved in cell signaling pathways. The presence of the sulfonamide group may suggest inhibition of dihydropteroate synthase or other targets involved in folate synthesis pathways, which are crucial for bacterial growth and cancer cell proliferation.

Case Studies

- Study on Related Quinazoline Derivatives : A study published in PubMed explored various quinazoline derivatives for their anticancer properties. The results indicated that certain modifications enhanced their ability to inhibit tumor growth significantly (PMID: 19260711).

- Antimicrobial Activity Evaluation : A related study assessed the antimicrobial efficacy of sulfonamide derivatives against a panel of pathogens. The findings highlighted that modifications in the aromatic rings significantly influenced activity levels, suggesting a potential pathway for optimizing the efficacy of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pesticide Chemistry

The compound shares functional groups with benzamide-based pesticides, though its core differs significantly:

- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A benzamide insecticide inhibiting chitin synthesis. Unlike the target compound, diflubenzuron lacks a sulfonyl fluoride or quinazolinone group, relying on a urea linkage for activity. Its lower molecular weight (~310 g/mol) and simpler structure contrast with the target’s complexity .

- Prosulfuron (N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzene-sulfonamide): A sulfonylurea herbicide. While both compounds contain sulfonamide groups, prosulfuron’s triazine ring and trifluoropropyl chain differ from the target’s quinazolinone and 2-chloropyridinylmethyl groups. This highlights how sulfonamide positioning influences target specificity (herbicidal vs.

Pharmacologically Active Analogues

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: A chromenone-pyrazolopyrimidine hybrid (MW: 589.1 g/mol) with fluorinated aromatic rings. Like the target compound, it features a sulfonamide group and fluorinated substituents, but its chromenone core and pyrazolopyrimidine system differ from the quinazolinone scaffold.

Table 1: Key Structural and Functional Comparisons

Mechanistic and Functional Insights

- Reactivity : The target’s sulfonyl fluoride group is highly electrophilic, enabling covalent interactions with serine or threonine residues in enzymes—a feature absent in diflubenzuron and prosulfuron. This reactivity aligns with modern covalent inhibitor design strategies.

- Quinazolinone vs. Chromenone: Quinazolinones are associated with ATP-binding site inhibition (e.g., EGFR inhibitors), while chromenones (flavonoids) often exhibit antioxidant or anti-inflammatory effects. This divergence suggests differing biological targets .

- Fluorine Substituents: Fluorination in both the target compound and the chromenone-pyrazolopyrimidine hybrid likely enhances metabolic stability and membrane permeability, a common strategy in drug design .

Preparation Methods

Classical Synthetic Routes

The quinazoline nucleus is commonly synthesized by cyclization reactions involving anthranilic acid derivatives or isatoic anhydrides with formamide or amines:

| Method | Reactants | Conditions | Outcome |

|---|---|---|---|

| Niementowski's Synthesis | 3- or 4-substituted anthranilic acid + formamide | Heating at 125–130°C | 3,4-dihydro-4-oxoquinazoline core formation |

| Grimmel, Guinther, Morgan's Method | o-Amino benzoic acids + amine + PCl3 | Heating in toluene for 2 hours | 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines |

| Isatoic Anhydride Route | Isatoic anhydride + amines | Reflux with ethyl orthoformate for 1–6 hours | Dihydro-4-oxoquinazolines without isolating intermediates |

These methods provide flexibility for introducing substitutions such as the methylamino group at position 2 and the 6-substitution required for further functionalization.

Functionalization of the Quinazoline Core

Subsequent modifications involve halogenation or chlorination at specific positions to allow nucleophilic substitution or coupling reactions. For example, chlorination of hydroxyquinazoline derivatives with thionyl chloride in the presence of DMF at 80°C yields chloroquinazoline intermediates amenable to amine substitution.

Formation of the Sulfamoyl Linkage

The sulfamoyl (sulfonamide) bond between the quinazoline nitrogen and the benzene-1-sulfonyl fluoride is typically formed by reaction of an amine with a sulfonyl chloride or sulfonyl fluoride derivative.

- The amine-functionalized quinazoline intermediate reacts with benzene-1-sulfonyl fluoride or its activated precursor under controlled basic conditions (e.g., potassium carbonate in N,N-dimethylformamide at 90°C) to form the sulfonamide linkage.

- The reaction is monitored to avoid hydrolysis of the sulfonyl fluoride group, which is sensitive to moisture and nucleophiles.

Introduction of the Sulfonyl Fluoride Group

Traditional Methods

Sulfonyl fluorides have traditionally been synthesized using reagents such as sulfuryl fluoride (SO2F2) gas or potassium bifluoride (KHF2), which are hazardous and difficult to handle.

Modern Eco-Friendly Synthesis

Recent advances have introduced greener and safer protocols for sulfonyl fluoride synthesis:

| Reagents | Conditions | By-products | Advantages |

|---|---|---|---|

| Thiols or disulfides + SHC5 + KF (potassium fluoride) | Mild conditions, simple setup | Only NaCl and KCl (non-toxic salts) | High efficiency, low environmental impact, scalable |

This method enables the direct conversion of thiol precursors into sulfonyl fluorides with high selectivity and yield, avoiding toxic reagents and harsh conditions. This environmentally friendly process is promising for the synthesis of sulfonyl fluoride-containing compounds such as the target molecule.

Representative Synthetic Procedure Summary

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Formation of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one | Reflux with HCl, neutralization with NH4OH | 4.2 g from 6 g precursor | Intermediate for quinazoline core |

| 2 | Chlorination with thionyl chloride and DMF | 80°C, 1.5 h | 0.614 g isolated | Chloroquinazoline intermediate |

| 3 | Ammonolysis with liquid ammonia in isopropanol | 130°C, 20 h | 1.54 g crude | Aminoquinazoline intermediate |

| 4 | Sulfonamide formation with benzene-1-sulfonyl fluoride | K2CO3, DMF, 90°C, 3 h | 5.8 g crude | Final coupling step |

| 5 | Purification | Recrystallization from ethyl acetate | 5.8 g white powder | High purity product |

This sequence illustrates the integration of quinazoline core synthesis, halogenation, amination, and sulfonamide coupling steps.

Analytical Data and Quality Control

- NMR Spectroscopy confirms the chemical shifts consistent with quinazoline protons, methylamino groups, and aromatic sulfonyl fluoride substituents.

- Mass Spectrometry (M+H+) values align with the expected molecular weight of intermediates and final compounds.

- Purity is typically assessed by chromatographic methods and recrystallization yields high-purity white powders suitable for biological evaluation.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of key intermediates like the quinazolinone core and sulfamoyl linkage. For example, a Schiff base intermediate can be synthesized via condensation of 2-hydrazinopyridine with a substituted benzaldehyde under acidic conditions (e.g., acetic acid), followed by cyclization using sodium hypochlorite to form triazolo-pyridine derivatives . Similar strategies are applicable for constructing the sulfamoyl bridge, where sulfonylation of amines with sulfonyl fluorides is performed in anhydrous solvents. Detailed protocols for analogous compounds highlight the use of NMR to monitor intermediate formation and vacuum filtration for purification .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl groups at δ ~39 ppm in DMSO-d6) .

- FTIR : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1130–1260 cm⁻¹, NH stretches at ~3198 cm⁻¹) .

- HRMS (ESI) : Confirms molecular weight (e.g., calculated vs. observed m/z with <0.5 ppm error) . Reaction progress is monitored via TLC (dichloromethane mobile phase) and UV visualization .

Q. What safety precautions are necessary during handling?

- Inhalation : Work in a fume hood; if exposed, move to fresh air and seek medical attention.

- Skin contact : Wash immediately with soap/water; consult a physician for persistent irritation.

- Storage : Store in airtight containers at -20°C to prevent hydrolysis of the sulfonyl fluoride group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Bayesian optimization and heuristic algorithms (e.g., Design of Experiments, DoE) are effective for parameter screening. For example, varying solvent polarity (ethanol vs. DMF), temperature (RT vs. 80°C), and catalyst loading (e.g., acetic acid) can optimize condensation and cyclization steps. Statistical modeling identifies critical factors, such as reaction time (3–24 hours) and reagent stoichiometry (1:1 to 1:1.2 molar ratios) . Continuous-flow systems may enhance reproducibility for oxidation or sulfonylation steps .

Q. How to resolve discrepancies in spectral data during characterization?

Contradictions in NMR/FTIR data often arise from:

- Tautomerism : The quinazolinone core may exhibit keto-enol tautomerism, altering proton shifts. Compare spectra under controlled pH and temperature .

- Residual solvents : DMSO-d6 peaks (δ 2.50 ppm in 1H-NMR) can overlap with analyte signals; use high-purity deuterated solvents and baseline correction .

- Conformational isomers : Rotamers in sulfamoyl groups split peaks; variable-temperature NMR (e.g., 300–400 K) can coalesce signals .

Q. What strategies are used to study its biological activity?

- Enzyme inhibition assays : Target kinases or proteases using fluorescence polarization (FP) or TR-FRET. The sulfonyl fluoride group may act as a covalent inhibitor, requiring time-dependent activity measurements .

- Cellular uptake : Measure permeability via Caco-2 monolayers or PAMPA. LogP values (calculated using HPLC) predict membrane penetration .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.